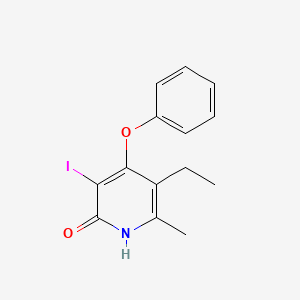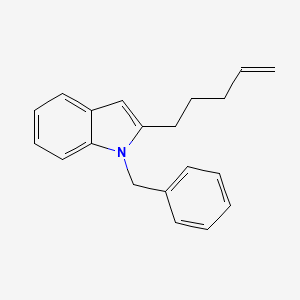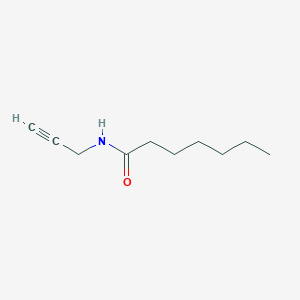![molecular formula C12H16O3 B12540400 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol CAS No. 142483-74-7](/img/structure/B12540400.png)
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol typically involves the reaction of 2-(1,3-dioxolan-2-yl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propanal or 3-[2-(1,3-Dioxolan-2-yl)phenyl]propanone.
Reduction: Formation of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propane.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxolane ring and phenyl group can participate in various binding interactions, influencing the compound’s biological activity and chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-[3-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol is unique due to its specific structural arrangement, which combines a dioxolane ring with a phenyl group and a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
142483-74-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-[2-(1,3-dioxolan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H16O3/c13-7-3-5-10-4-1-2-6-11(10)12-14-8-9-15-12/h1-2,4,6,12-13H,3,5,7-9H2 |
Clé InChI |
USBWMAZYBTYSIU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=CC=C2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)


![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

